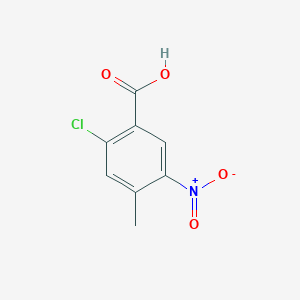

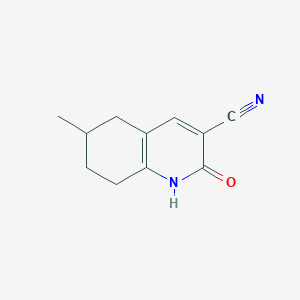

![molecular formula C11H14N2O3 B1455385 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid CAS No. 1250965-67-3](/img/structure/B1455385.png)

2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid

Descripción general

Descripción

“2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is an organic compound with the CAS Number: 1250965-67-3 . It has a molecular weight of 222.24 and its IUPAC name is 2-{[(dimethylamino)carbonyl]amino}-5-methylbenzoic acid . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular formula of “2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) .

Physical And Chemical Properties Analysis

“2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is a powder that is stored at room temperature . The compound has a molecular weight of 222.24 .

Aplicaciones Científicas De Investigación

-

Medicinal and Pharmaceutical Chemistry

- Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Amino acids are the basic units of proteins and the primary substance supporting biological life activities. They play very important roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

- Amino acids have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

- Amino acids are also widely used in the food industry. For example, the main raw material of the sweetener aspartame is L-phenylalanine .

- Amino acids are widely used in the medical and healthcare industries . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

-

- A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .

- N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using this simple acid-assisted method (>99% conversions and >99% yields) and the modified amino acids were fully characterized using NMR spectroscopy .

- This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities, and being secure in the knowledge that there is no risk of racemization and epimerization .

- This study provides a new, sustainable, and practical approach for the modification of amino acids, which has potential applications in drug discovery and chemical biology .

-

Structural Modification of Natural Products

- Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- This review summarizes the application of amino acids in the structural modification of natural products and provides a theoretical basis for the structural modification of natural products in the future .

- The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

-

Structural Modification of Natural Products

- Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- This review summarizes the application of amino acids in the structural modification of natural products and provides a theoretical basis for the structural modification of natural products in the future .

- The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

-

Enzymatic Cascade Systems for D-Amino Acid Synthesis

- D-amino acids, different from the ubiquitous L-amino acids, are recognized as the “unnatural” amino acids .

- The applications of D-amino acids have drawn increasing interest from researchers in recent years, and D-amino acids are widely used in various industries, including for food products, pharmaceuticals, and agricultural chemicals .

- Inspired by the prevalent applications, many synthetic methods for D-amino acids have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods .

- Chemical synthesis of D-amino acids has a variety of disadvantages such as multiple reaction steps, low yields, low reaction rates, and difficulties in product extraction .

- Thus, biosynthetic methods utilizing enzymes are attracting increasing attention because they are more energy-saving and environmentally friendly compared to traditional chemical synthesis .

- Among all enzymatic methods, multi-enzymatic cascade catalytic methods have significant advantages, such as lower costs, no need for intermediate separation, and higher catalytic efficiency, which is ascribed to the spatial proximity of biocatalysts .

- In this review, advances in multi-enzyme cascade catalytic systems as well as chemo-enzymatic approaches to synthesize D-amino acids are discussed .

Safety And Hazards

The safety information pictograms for “2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” indicate GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(dimethylcarbamoylamino)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLDHGRVRRQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)

![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)